3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as DMPBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase by binding to its active site. This leads to the disruption of the enzyme's catalytic activity, which results in the inhibition of various physiological processes that depend on the activity of carbonic anhydrase.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects in scientific research. It has been shown to inhibit the growth of certain cancer cells and has potential therapeutic applications in the treatment of cancer. It has also been studied for its potential use in the treatment of glaucoma, a condition characterized by increased intraocular pressure.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents and its potent inhibitory activity against carbonic anhydrase. However, it also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for scientific research on 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase for use in the treatment of various diseases. Another potential direction is the study of the potential therapeutic applications of this compound in other fields of scientific research, such as neurology and immunology.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied extensively for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments. There are several future directions for scientific research on this compound, including the development of more potent and selective inhibitors of carbonic anhydrase and the study of its potential therapeutic applications in other fields of scientific research.
Synthesemethoden
The synthesis of 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 3-methyl-2-pyridineamine with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase, which is involved in various physiological processes such as respiration and acid-base balance.
Eigenschaften
Molekularformel |
C12H10Cl2N2O2S |
---|---|
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
3,4-dichloro-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-3-2-6-15-12(8)16-19(17,18)9-4-5-10(13)11(14)7-9/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
CVDDOBPIZFCDKN-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.